molecular formula C23H21ClN4O4 B2859686 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946355-01-7

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2859686
CAS No.: 946355-01-7
M. Wt: 452.9
InChI Key: VBMMFKDQISIPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring two distinct pharmacophoric moieties: a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a methyl group, and a 1,2,3-triazole carboxylate ester linked to a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-4-30-19-11-9-18(10-12-19)28-14(2)21(26-27-28)23(29)31-13-20-15(3)32-22(25-20)16-5-7-17(24)8-6-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMMFKDQISIPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison supported by crystallographic, synthetic, and bioactivity data from the literature.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Substituents Biological Activity/Applications References
Target Compound: [2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-triazole-4-carboxylate Oxazole + triazole hybrid; ethoxy and chloro substituents 4-Cl (oxazole), 4-OEt (triazole) Not reported in evidence
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)pyrazolyl]thiazole (Compound 4) Thiazole + pyrazole + triazole hybrid; chloro and fluoro substituents 4-Cl (aryl), 4-F (triazole) Antimicrobial activity (e.g., [48] in )
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Triazole-oxadiazole hybrid; amino and methyl groups NH₂ (oxadiazole), 5-CH₃ (triazole) Not reported; potential as a bioisostere
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate Triazole carboxylate; methoxybenzyl and chloro substituents 4-OCH₃ (benzyl), 5-Cl (triazole) Research use (e.g., enzyme inhibition)
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-thiazol-5-yl)methyl]oxime Pyrazole-thiazole hybrid; chloro and methylphenoxy groups 2-Cl (thiazole), 4-CH₃ (phenoxy) Not reported; structural analog

Key Observations

Heterocyclic Core Variations :

  • The target compound’s oxazole-triazole scaffold differs from the thiazole-pyrazole-triazole hybrid in Compound 4 . Thiazole rings (in analogs) exhibit greater aromaticity and sulfur-mediated interactions, while oxazoles (in the target) may offer better metabolic stability due to reduced susceptibility to oxidative cleavage.

The chlorophenyl group in the oxazole moiety (target) versus fluorophenyl in analogs may alter electron distribution, affecting binding affinity in therapeutic targets.

Ethoxy and methoxy substituents (target vs. ) may modulate solubility and metabolic half-life, critical for drug design.

Synthetic and Crystallographic Insights :

  • The synthesis of such hybrids often employs cyclocondensation and click chemistry, with crystallization in solvents like dimethylformamide yielding isostructural crystals (P 1̄ symmetry) . Software like SHELXL and WinGX are widely used for structural refinement .

Q & A

Q. What are the critical steps and reagents for synthesizing [compound], and how can yield be optimized?

The synthesis involves multi-step reactions: (1) Preparation of oxazole and triazole intermediates via cyclization reactions using anhydrous aluminum chloride or palladium catalysts. (2) Coupling intermediates under Mitsunobu or click chemistry conditions. Key reagents include Pd(PPh₃)₄ for cross-coupling and CuI for azide-alkyne cycloaddition. To optimize yield, employ continuous flow synthesis for improved mixing and temperature control, and use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. How can researchers validate the structural integrity of [compound] post-synthesis?

Use a combination of:

  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computed data (e.g., PubChem’s deposited spectra) to confirm substituent positions .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for oxazole-triazole junctions .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (e.g., C₂₃H₂₂ClN₅O₂) .

Q. Which purification techniques ensure high purity for [compound] in pharmacological studies?

  • Flash column chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for final product crystallization.
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for >95% purity validation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to identify pharmacophore contributions .
  • Solubility factors : Use DMSO concentration controls (<0.1%) to avoid cytotoxicity artifacts .

Q. What computational methods predict the binding mode of [compound] to cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) : Screen against CYP3A4 crystal structures (PDB ID: 1TQN) to identify key interactions (e.g., hydrogen bonds with Thr309).
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions.
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory potency .

Q. How can substituent modifications enhance pharmacokinetic properties while retaining efficacy?

  • Bioisosteric replacement : Replace the 4-ethoxyphenyl group with 4-(trifluoromethoxy)phenyl to improve metabolic stability.
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) on the methyloxazole moiety to reduce hydrophobicity (target LogP <3).
  • In vitro ADMET assays : Test CYP450 inhibition and plasma protein binding early in lead optimization .

Q. What strategies mitigate cytotoxicity in antimicrobial derivatives of [compound]?

  • Selective functionalization : Replace the chlorophenyl group with a pyridyl moiety to reduce off-target effects.
  • Prodrug design : Mask the carboxylate group as an ethyl ester to enhance membrane permeability, with enzymatic cleavage in target cells.
  • Transcriptomic profiling : Use RNA-seq to identify pathways affected by cytotoxicity and adjust substituents accordingly .

Methodological Considerations

Q. How to quantify [compound] in plasma during pharmacokinetic studies?

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 460 → 342 for quantification).
  • Calibration curves : Prepare in blank plasma (0.1–100 ng/mL) with deuterated internal standards (e.g., D₄-[compound]).
  • Validation : Assess precision (CV <15%) and recovery (>80%) per FDA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.